1-(4-Methoxybenzyl)-4-phenylpiperidine-2,6-dione
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Overview
Description
1-(4-Methoxybenzyl)-4-phenylpiperidine-2,6-dione is an organic compound characterized by a piperidine ring substituted with a 4-methoxybenzyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-4-phenylpiperidine-2,6-dione typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-methoxybenzylamine and phenylacetic acid.
Substitution Reactions: The introduction of the 4-methoxybenzyl and phenyl groups can be achieved through nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-4-phenylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or organometallic reagents in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methoxybenzyl)-4-phenylpiperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-4-phenylpiperidine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)piperazine: Shares the 4-methoxybenzyl group but has a different core structure.
4-Phenylpiperidine-2,6-dione: Lacks the 4-methoxybenzyl group but has a similar piperidine-dione core.
Uniqueness
1-(4-Methoxybenzyl)-4-phenylpiperidine-2,6-dione is unique due to the combination of the 4-methoxybenzyl and phenyl groups on the piperidine-dione core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19NO3 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C19H19NO3/c1-23-17-9-7-14(8-10-17)13-20-18(21)11-16(12-19(20)22)15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3 |
InChI Key |
COKBRNUSRXFEPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC(CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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